molecular formula C10H20N2O3 B571654 Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 454709-92-3

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B571654
CAS No.: 454709-92-3
M. Wt: 216.281
InChI Key: LUQURLQDYAJECW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of reduced piperidine derivatives

    Substitution: Formation of substituted piperidine derivatives

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both amino and hydroxyl functional groups on the piperidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Biological Activity

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate, commonly referred to as t-Boc-3-AHP-OH, is a compound with significant biological and pharmacological potential. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a hydroxyl group, alongside a tert-butyl ester. These structural elements contribute to its unique reactivity and biological interactions.

Property Details
Molecular Formula C12_{12}H23_{23}N1_{1}O3_{3}
Molecular Weight 229.32 g/mol
Functional Groups Amino, Hydroxyl, Ester
Stereochemistry Chiral centers at positions 3 and 4

Synthesis Methods

The synthesis of t-Boc-3-AHP-OH typically involves several key steps:

  • Protection of the Piperidine Nitrogen : Using tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Formation of the Hydroxyl Group : Introduction of the hydroxyl group via selective reduction techniques.
  • Purification : The product is purified through crystallization or chromatography to obtain high purity.

The biological activity of t-Boc-3-AHP-OH is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : The amino and hydroxyl groups can form hydrogen bonds with receptors or enzymes, altering their activity.

This mechanism suggests that t-Boc-3-AHP-OH may play a role in modulating physiological responses through its interaction with cellular signaling pathways.

Biological Activity

Research highlights several key areas of biological activity for t-Boc-3-AHP-OH:

  • Anticancer Properties : Studies indicate that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to t-Boc-3-AHP-OH have shown promise in inducing apoptosis in tumor cells .
  • Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease by modulating cholinergic activity .
  • Metabolic Regulation : Its role in enzyme inhibition suggests potential applications in metabolic disorders, where modulation of specific enzyme activities could be beneficial .

Case Studies

  • Inhibition Studies : A study demonstrated that t-Boc-3-AHP-OH inhibited acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating Alzheimer's disease .
  • Cytotoxicity Assays : Research involving various cancer cell lines showed that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutics .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718891
Record name tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454709-92-3, 1268511-99-4
Record name tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.25 g, 1.06 mmol) in EtOH (20 mL) was hydrogenated in an H-Cube reactor (1 mL/min flow, 30 mm Pd/C 10% cartridge, full H2 mode, 50° C.). The solvent was evaporated in vacuo to yield 3-amino-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.23 g, 100% yield) that was used in the next step without further purification. C10H20N2O3 LCMS: Rt 0.58, m/z 217 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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